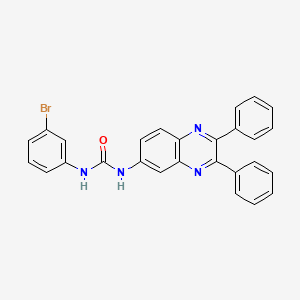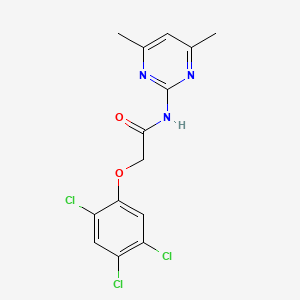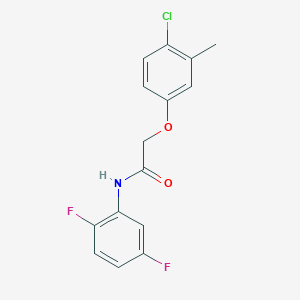![molecular formula C21H24N4O4S B4751112 3-[(4-butoxy-3-nitrophenyl)methylsulfanyl]-5-(4-ethoxyphenyl)-1H-1,2,4-triazole](/img/structure/B4751112.png)
3-[(4-butoxy-3-nitrophenyl)methylsulfanyl]-5-(4-ethoxyphenyl)-1H-1,2,4-triazole
Vue d'ensemble
Description
3-[(4-butoxy-3-nitrophenyl)methylsulfanyl]-5-(4-ethoxyphenyl)-1H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of butoxy and ethoxy groups attached to phenyl rings, as well as a nitro group and a sulfanyl linkage
Méthodes De Préparation
The synthesis of 3-[(4-butoxy-3-nitrophenyl)methylsulfanyl]-5-(4-ethoxyphenyl)-1H-1,2,4-triazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The nitration of a butoxy-substituted phenyl compound to introduce the nitro group.
Thioether Formation: The reaction of the nitro compound with a thiol to form the sulfanyl linkage.
Triazole Ring Formation: The cyclization of the intermediate with an appropriate reagent to form the triazole ring.
Ethoxy Substitution:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
3-[(4-butoxy-3-nitrophenyl)methylsulfanyl]-5-(4-ethoxyphenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The butoxy and ethoxy groups can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The compound can undergo hydrolysis to break down into smaller fragments.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, oxidizing agents like potassium permanganate, and various acids or bases for substitution and hydrolysis reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: The compound may have potential as a pharmaceutical intermediate or active ingredient due to its unique chemical properties.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 3-[(4-butoxy-3-nitrophenyl)methylsulfanyl]-5-(4-ethoxyphenyl)-1H-1,2,4-triazole involves its interaction with molecular targets and pathways. The nitro group can participate in redox reactions, while the triazole ring can interact with enzymes or receptors. The sulfanyl linkage and phenyl groups contribute to the compound’s overall stability and reactivity. These interactions can modulate biological processes, making the compound useful in various applications.
Comparaison Avec Des Composés Similaires
Similar compounds to 3-[(4-butoxy-3-nitrophenyl)methylsulfanyl]-5-(4-ethoxyphenyl)-1H-1,2,4-triazole include other triazole derivatives with different substituents. For example:
3-[(4-methoxyphenyl)methylsulfanyl]-5-(4-ethoxyphenyl)-1H-1,2,4-triazole: Similar structure but with a methoxy group instead of a butoxy group.
3-[(4-butoxy-3-nitrophenyl)methylsulfanyl]-5-(4-methylphenyl)-1H-1,2,4-triazole: Similar structure but with a methyl group instead of an ethoxy group.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
3-[(4-butoxy-3-nitrophenyl)methylsulfanyl]-5-(4-ethoxyphenyl)-1H-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4S/c1-3-5-12-29-19-11-6-15(13-18(19)25(26)27)14-30-21-22-20(23-24-21)16-7-9-17(10-8-16)28-4-2/h6-11,13H,3-5,12,14H2,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOFLUAMWAENHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)CSC2=NNC(=N2)C3=CC=C(C=C3)OCC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B4751030.png)

![(5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B4751060.png)
![Propan-2-YL (2Z)-2-cyano-3-[5-(4-nitrophenyl)furan-2-YL]prop-2-enoate](/img/structure/B4751068.png)
![N-(BUTAN-2-YL)-1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4751076.png)

![N-(4-fluorophenyl)-3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4751089.png)
![3-allyl-2-[(4-hydroxyphenyl)imino]-5-(4-nitrobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B4751095.png)

![N-(4-chlorobenzyl)-N'-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}thiourea](/img/structure/B4751098.png)
![2-(4-chlorophenyl)-3-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}-3,4-dihydroquinazolin-4-one](/img/structure/B4751113.png)
![N-[(5-methylthiophen-2-yl)methyl]-1-phenylethanamine;hydrochloride](/img/structure/B4751120.png)
![2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-3-(4-ethoxyphenyl)-4(3H)-quinazolinone](/img/structure/B4751122.png)
![2-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[1-ETHYL-5-(MORPHOLINOCARBONYL)-1H-PYRAZOL-4-YL]ACETAMIDE](/img/structure/B4751137.png)
